molecular formula C16H16N2O B2584591 1-[4-(5-Ethyl-1,3-benzoxazol-2-yl)phenyl]methanamine CAS No. 875000-10-5

1-[4-(5-Ethyl-1,3-benzoxazol-2-yl)phenyl]methanamine

Cat. No.: B2584591
CAS No.: 875000-10-5
M. Wt: 252.317
InChI Key: BPISPIKEJOJPCD-UHFFFAOYSA-N
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Description

1-[4-(5-Ethyl-1,3-benzoxazol-2-yl)phenyl]methanamine is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of an ethyl group at the 5-position of the benzoxazole ring and a phenylmethanamine group at the 4-position.

Preparation Methods

The synthesis of 1-[4-(5-Ethyl-1,3-benzoxazol-2-yl)phenyl]methanamine typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the Phenylmethanamine Group: The final step involves the coupling of the benzoxazole derivative with a phenylmethanamine derivative through nucleophilic substitution reactions.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[4-(5-Ethyl-1,3-benzoxazol-2-yl)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-[4-(5-Ethyl-1,3-benzoxazol-2-yl)phenyl]methanamine has various scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(5-Ethyl-1,3-benzoxazol-2-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[4-(5-Ethyl-1,3-benzoxazol-2-yl)phenyl]methanamine can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-2-11-5-8-15-14(9-11)18-16(19-15)13-6-3-12(10-17)4-7-13/h3-9H,2,10,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPISPIKEJOJPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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